molecular formula C16H14ClF2N3O2S B14931102 3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14931102
M. Wt: 385.8 g/mol
InChI Key: QTPIFNJQJHCGKS-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, substituted with a chloro group, a difluoromethoxy group, and a carboxamide group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro and Difluoromethoxy Groups: The chloro and difluoromethoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzothiophene derivative with an appropriate amine under amide bond-forming conditions.

    Attachment of the Pyrazole Moiety: The final step involves the attachment of the pyrazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene core.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiophene core and the pyrazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the benzothiophene core.

    Isoxazole derivatives: Contain similar functional groups but have a different core structure.

Uniqueness

3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of the benzothiophene core with the pyrazole moiety and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14ClF2N3O2S

Molecular Weight

385.8 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H14ClF2N3O2S/c1-8-9(7-21-22(8)2)6-20-15(23)14-13(17)12-10(24-16(18)19)4-3-5-11(12)25-14/h3-5,7,16H,6H2,1-2H3,(H,20,23)

InChI Key

QTPIFNJQJHCGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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